Des(2-Hydroxypropyl) Gadoteridol

Description

Genesis and Significance of Macrocyclic Tetraazamacrocyclic Ligands in Coordination Science

Macrocyclic ligands are ring-shaped molecules containing nine or more atoms, with at least three donor atoms capable of coordinating with a metal ion. wikipedia.org Their discovery and synthesis, particularly from the 1960s onwards with the advent of crown ethers and cryptands, revolutionized coordination chemistry. wikipedia.orgnumberanalytics.com A key feature of these ligands is the "macrocyclic effect," which describes the significantly higher stability of their metal complexes compared to those formed with analogous open-chain (acyclic) ligands. wikipedia.orgnumberanalytics.comnumberanalytics.com This enhanced stability is a result of favorable thermodynamic factors, including pre-organization of the ligand's donor atoms for metal binding. numberanalytics.com

Within this class, tetraazamacrocycles—macrocycles containing four nitrogen donor atoms, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane)—have been extensively studied. researchgate.net These ligands form exceptionally stable complexes with a variety of metal ions. numberanalytics.comresearchgate.net This high stability is a critical attribute for their use in biological systems. d-nb.info For instance, in the context of MRI contrast agents, gadolinium(III) (Gd³⁺) is a highly effective paramagnetic metal ion for enhancing image contrast. d-nb.infoacs.orgwikipedia.org However, the free Gd³⁺ ion is toxic. The use of octadentate polyaminocarboxylate macrocyclic ligands to chelate the Gd³⁺ ion is essential to create safe and effective gadolinium-based contrast agents (GBCAs), as the ligand framework prevents the release of the metal ion in vivo. d-nb.infonih.gov

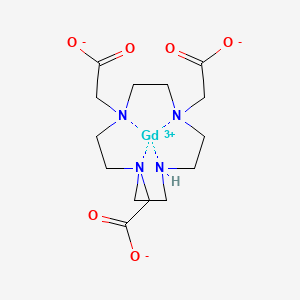

Structural Relationship of Des(2-Hydroxypropyl) Gadoteridol (B1662839) to Parent Gadoteridol (Gd-HP-DO3A)

Gadoteridol, known by the trade name ProHance®, is a widely used macrocyclic GBCA. nih.govwikipedia.org Its chemical structure consists of a gadolinium ion chelated by the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). nih.govhres.ca The resulting complex is neutral, or nonionic. nih.gov

The compound Des(2-Hydroxypropyl) Gadoteridol is a direct derivative and a known impurity of Gadoteridol. veeprho.compharmaffiliates.com The prefix "des-" in chemical nomenclature indicates the absence of a particular substituent group. In this case, "Des(2-Hydroxypropyl)" signifies that the 2-hydroxypropyl group attached to one of the nitrogen atoms of the cyclen ring in Gadoteridol is not present.

Therefore, this compound is the gadolinium complex of the ligand 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). pharmaffiliates.com This structural difference is clearly reflected in their respective molecular formulas:

Gadoteridol : C₁₇H₂₉GdN₄O₇ wikipedia.orghres.ca

This compound : C₁₄H₂₃GdN₄O₆ pharmaffiliates.com

The difference of C₃H₆O between the two formulas corresponds to the absent 2-hydroxypropyl group.

| Feature | Gadoteridol | This compound |

|---|---|---|

| Common Name | Gadoteridol | This compound; Gadoteridol Impurity C |

| Ligand | HP-DO3A (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) |

| Abbreviation | Gd-HP-DO3A | Gd-DO3A |

| Molecular Formula | C₁₇H₂₉GdN₄O₇ | C₁₄H₂₃GdN₄O₆ |

| Molecular Weight (g/mol) | 558.7 | 500.61 |

Academic Research Focus on Derivative and Impurity Chemistry

The academic and industrial interest in this compound stems primarily from its status as a process-related impurity in the manufacturing of Gadoteridol. veeprho.comjetir.org Regulatory authorities such as the FDA and EMA enforce strict guidelines on the levels of impurities in pharmaceutical products to ensure their safety and efficacy. veeprho.com Consequently, significant research efforts are directed toward the chemistry of such impurities.

Key areas of focus include:

Analytical Method Development : The development and validation of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), are crucial for detecting, identifying, and quantifying this compound and other related substances in the final drug product. veeprho.com

Process Chemistry and Optimization : Research is conducted to understand the synthetic pathways that may lead to the formation of this impurity. jetir.org This knowledge is used to optimize the manufacturing process of Gadoteridol to minimize the generation of by-products and improve the purity and yield of the final active pharmaceutical ingredient. jetir.org

Reference Standards : Pure samples of this compound are synthesized and characterized to serve as reference standards. synzeal.com These standards are essential for quality control, method validation, and stability studies of the Gadoteridol drug product. synzeal.com

Toxicological Assessment : Minor components and impurities in drug formulations must be toxicologically assessed to establish safe limits. jetir.org

While research on novel derivatives of the HP-DO3A ligand is ongoing to develop contrast agents with even higher efficiency (relaxivity), the specific focus on this compound is rooted in pharmaceutical quality control and safety assurance rather than the development of a new imaging agent. rsc.org It is recognized by the European Pharmacopoeia as "Gadoteridol EP Impurity C," underscoring its relevance in a regulatory context. veeprho.compharmaffiliates.com

Properties

Molecular Formula |

C14H23GdN4O6 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |

InChI |

InChI=1S/C14H26N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);/q;+3/p-3 |

InChI Key |

SGPXHPCSEYUXPA-UHFFFAOYSA-K |

Canonical SMILES |

C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Des 2 Hydroxypropyl Gadoteridol and Analogues

Chemical Synthesis Routes to the Macrocyclic Core Ligand (e.g., DO3A) and its Derivatives

The foundational structure for Gadoteridol (B1662839) and its primary impurity, Des(2-hydroxypropyl) gadoteridol, is the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The synthesis of this core ligand and its derivatives is a well-established yet nuanced process, typically starting from the commercially available macrocycle 1,4,7,10-tetraazacyclododecane (B123705), commonly known as cyclen.

The most direct synthesis of the DO3A core involves the selective alkylation of three of the four nitrogen atoms on the cyclen ring. nih.gov This is typically achieved by reacting cyclen with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under controlled conditions. nih.govnih.gov To achieve selective tri-substitution and prevent the formation of the tetra-substituted DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), chemists employ strategies involving protecting groups or careful control of stoichiometry and reaction conditions.

The cyclen ring itself provides a versatile framework, allowing for the synthesis of a wide range of derivatives. The nitrogen atoms can be selectively functionalized with various pendant groups, leading to tailored ligands. nih.gov Polymethylated derivatives of DOTA, for example, have been synthesized by the cyclization of protected 2-methylaziridine (B133172) to create a more rigid macrocyclic ring. acs.org

Table 1: Key Synthetic Intermediates for DO3A

| Compound Name | Starting Material | Key Reagent | Purpose |

|---|---|---|---|

| DO3A-tri-t-butyl ester | Cyclen | tert-butyl bromoacetate | Key intermediate with protected carboxyl groups for controlled synthesis. nih.gov |

| DO3A | Cyclen | Chloroacetic acid | Direct synthesis of the core ligand, requires careful control. nih.gov |

Mechanistic Investigations of Des(2-Hydroxypropyl) Moiety Formation or Absence

This compound is chemically identical to the gadolinium complex of DO3A (Gd-DO3A). pharmaffiliates.compharmaffiliates.com Its presence as an impurity in Gadoteridol (Gd-HP-DO3A) is a direct consequence of the incomplete alkylation of the fourth nitrogen atom of the DO3A ligand with the requisite 2-hydroxypropyl group.

The synthesis of Gadoteridol involves a crucial final step where the DO3A ligand (or its protected ester form) is reacted with a propylene (B89431) oxide precursor to introduce the hydroxypropyl pendant arm. nih.govjetir.org A described synthetic pathway involves the hydrolysis of tri-tert-butyl 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate to yield the final ligand, which is then complexed with gadolinium. jetir.org The formation of the Des(2-hydroxypropyl) impurity occurs when the preceding step—the reaction of the DO3A intermediate with propylene oxide—is unsuccessful or incomplete.

Mechanism of Formation: The primary mechanism for the formation of this compound is the carry-over of unreacted DO3A into the final gadolinium complexation step. If the alkylation reaction to form HP-DO3A does not go to completion, a mixture of HP-DO3A and unreacted DO3A will be present. Upon the addition of a gadolinium salt (e.g., gadolinium chloride or gadolinium oxide), both ligands will chelate the metal ion, resulting in a mixture of the desired product (Gadoteridol) and the impurity (this compound). nih.govacs.org

The reaction involves the nucleophilic attack of the remaining secondary amine on the cyclen ring of the DO3A intermediate onto the epoxide ring of propylene oxide. The efficiency of this reaction is paramount for the purity of the final product.

Table 2: Key Reaction in Gadoteridol Synthesis and Impurity Formation

| Reaction | Reactants | Desired Product | Impurity Precursor |

|---|---|---|---|

| N-Alkylation | DO3A intermediate + Propylene Oxide | HP-DO3A | Unreacted DO3A |

| Complexation | HP-DO3A + Gd³⁺ | Gadoteridol (Gd-HP-DO3A) | - |

Influence of Reaction Conditions on Product Purity and Impurity Profiling

The purity of Gadoteridol is highly dependent on the stringent control of reaction conditions throughout the synthesis, particularly during the N-alkylation and purification stages. The formation of this compound and other process-related impurities is directly influenced by parameters such as pH, temperature, reaction time, and the purity of intermediates. jetir.orgveeprho.com

Key Factors Influencing Purity:

Purity of Intermediates: The quality of the DO3A intermediate is critical. One patented method highlights that impurities in an oily intermediate (GTC-2, a precursor to DO3A) significantly affect the final Gadoteridol impurity profile. The patent describes converting this oily intermediate into a hydrochloride salt, which drastically improves its purity to over 99.5% and, consequently, the purity of the final product. google.com

Reaction Conditions for Alkylation: The reaction of the DO3A intermediate with propylene oxide must be optimized to ensure complete conversion. Factors such as temperature, solvent, and the molar ratio of reactants play a significant role. Insufficient reaction time or suboptimal temperatures can lead to a higher proportion of unreacted DO3A.

pH Control during Complexation: The complexation of the ligand with gadolinium(III) is typically performed in an aqueous solution where the pH is carefully adjusted to the neutral range (pH 6.5-8.0). jetir.orgacs.org This ensures the formation of the stable Gd(III) complex. Deviations from the optimal pH range can affect complexation efficiency and potentially lead to the formation of side products.

Purification Methods: High-Performance Liquid Chromatography (HPLC) is often used to purify the final product and remove impurities, including this compound. nih.gov The effectiveness of the purification process is essential for meeting the stringent purity requirements for pharmaceutical-grade GBCAs. jetir.org

Regulatory authorities have strict guidelines on impurity levels to ensure the safety and efficacy of contrast agents. veeprho.com The impurity profile of a drug is closely monitored, and it includes identifying and quantifying by-products from synthesis, unreacted intermediates, and degradation products. veeprho.comnih.gov

Table 3: Influence of Reaction Parameters on Impurity Formation

| Parameter | Condition | Impact on Purity |

|---|---|---|

| Intermediate Purity | Low purity of DO3A precursor | Increased levels of this compound and other by-products. google.com |

| Alkylation Temperature | Suboptimal (too low) | Incomplete reaction, leading to higher levels of unreacted DO3A. |

| Alkylation Time | Insufficient | Incomplete reaction, resulting in carry-over of DO3A impurity precursor. |

Synthetic Strategies for Tailored Macrocyclic Ligand Architectures

The DO3A and DOTA frameworks serve as versatile platforms for the development of tailored macrocyclic ligands with modified properties. Synthetic strategies focus on functionalizing the macrocycle's ring or its pendant arms to enhance stability, improve relaxivity, or introduce targeting capabilities. nih.govnih.gov These modifications are crucial for designing the next generation of contrast agents.

Strategies for Tailoring Ligands:

Ring Modification: The rigidity of the macrocyclic ring can be increased by introducing substituents directly onto the carbon backbone. This pre-organizes the ligand for metal binding, which can lead to greater complex stability. acs.orgd-nb.info For instance, creating C2 symmetric chiral rings with hydroxyl-methylene substituents results in a rigidified and hydrophilic DOTA-like ligand. acs.org

Pendant Arm Functionalization: This is the most common strategy, where one of the nitrogen atoms is functionalized with a specific moiety instead of a simple acetate (B1210297) group. nih.govnih.gov This is the principle behind Gadoteridol itself, where one arm is a hydroxypropyl group. Other functionalities can be introduced to create bifunctional chelators. For example, ligands can be designed with terminal thiol groups for binding to proteins like human serum albumin or with ethoxybenzyl (EOB) moieties for hepatobiliary targeting. acs.orgnih.gov

Convergent Synthesis: Modular approaches allow for the efficient combination of a chelating unit with a targeting or functional module. One such approach involves synthesizing a DO3A module attached to an orthogonally protected amino acid, which can then be coupled in a one-step convergent synthesis to a targeting peptide. rit.edu

Template Synthesis: While less common for these specific ligands, template synthesis utilizes a metal ion to guide the formation of the macrocycle, which can be highly effective for achieving specific ring sizes and donor atom arrangements. numberanalytics.com

These strategies allow for the rational design of a vast library of chelators, each with unique properties tailored for specific diagnostic applications, from cancer imaging to redox-sensitive agents. nih.govnih.govresearchgate.net

Table 4: Examples of Tailored Macrocyclic Ligand Architectures based on DO3A/DOTA

| Ligand Type | Modification Strategy | Intended Function/Property | Reference |

|---|---|---|---|

| Gd-DO3A-EOB | Pendant arm functionalization with an ethoxybenzyl (EOB) group. | Hepatobiliary (liver-specific) imaging. | acs.org |

| Thiol-terminated DO3A | Pendant arm functionalization with a thiol-terminated linker. | Reversible binding to serum albumin for increased relaxivity. | nih.gov |

| DOTA-Lactobionic Acid | Conjugation of DOTA to lactobionic acid. | Targeted imaging of tissues with asialoglycoprotein receptors. | nih.govresearchgate.net |

| Pyridine-containing Macrocycles | Incorporation of pyridine (B92270) rings into the macrocyclic backbone or as pendant arms. | Enhanced rigidity and altered kinetic properties of the complex. | d-nb.info |

Molecular Structure, Stereochemistry, and Conformational Dynamics

Analysis of Coordination Geometry of Gadolinium(III) in Macrocyclic Chelates

The coordination geometry of the gadolinium(III) ion in macrocyclic chelates like Gadoteridol (B1662839) is a critical determinant of their stability and properties. Lanthanide ions, due to their large size, typically exhibit high coordination numbers, and Gd(III) in these complexes is generally nine-coordinate nih.gov. This coordination sphere is comprised of eight donor atoms from the organic ligand and one from a water molecule. The HP-DO3A ligand in Gadoteridol provides four nitrogen atoms from the cyclen ring and three oxygen atoms from the carboxylate pendant arms, with the final oxygen donor coming from the hydroxyl group of the hydroxypropyl substituent, to chelate the gadolinium ion.

The idealized coordination geometries for such nine-coordinate complexes are the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP) nih.gov. In solution, Gd(III)-DOTA based complexes, including Gadoteridol, exist as a dynamic equilibrium between two principal isomeric forms: a monocapped square antiprism (SAP) and a monocapped twisted square antiprism (TSAP) nih.govnih.gov. These isomers differ in the arrangement of the ligand arms and the conformation of the macrocyclic ring. The relative populations of these isomers are influenced by factors such as the specific lanthanide ion and the solvent environment nih.govnih.gov.

Stereochemical Aspects and Diastereoisomerism in Substituted Macrocyclic Gadolinium Complexes

The introduction of a substituent on the macrocyclic backbone, such as the 2-hydroxypropyl group in Gadoteridol, introduces significant stereochemical complexity. The 2-hydroxypropyl group contains a chiral carbon atom, which means it can exist in either an (R) or (S) configuration. This, combined with the inherent chirality of the macrocyclic chelate structure arising from the specific conformation (or "twist") of the ethylene bridges of the cyclen ring (denoted as δδδδ or λλλλ) and the arrangement of the acetate (B1210297) arms (denoted as Δ or Λ), leads to the possibility of multiple diastereoisomers nih.gov.

For lanthanide complexes of HP-DO3A, this results in a potential for eight different isomeric forms, which exist as four pairs of enantiomers nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool to study this isomerism in solution. Studies on various lanthanide-HP-DO3A complexes have shown the presence of two major sets of resonances, indicating two principal isomers in slow exchange on the NMR timescale nih.gov. These have been identified as corresponding to the Λ(λλλλ)-(R)/Λ(δδδδ)-(R) isomers and their enantiomeric forms Δ(δδδδ)-(S)/Δ(λλλλ)-(S) nih.gov. The presence of these distinct diastereomeric forms is a key feature of the solution chemistry of Gadoteridol.

Dynamic Processes and Conformational Exchange within the Chelate Structure

The chelate structure of Gadoteridol is not static but undergoes dynamic conformational exchange processes in solution. The two primary isomers, the square antiprism (SAP) and the twisted square antiprism (TSAP), are in a state of dynamic equilibrium nih.gov. The interconversion between these isomers can occur through two main pathways: the inversion of the macrocyclic ring (e.g., from δδδδ to λλλλ) or the rotation of the pendant coordinating arms nih.gov.

Fundamental Coordination Chemistry of Gadolinium Iii with Des 2 Hydroxypropyl Gadoteridol Ligands

Ligand Denticity and Binding Site Characteristics

The ligand Des(2-Hydroxypropyl) Gadoteridol (B1662839), also known as gadoteridol, is a macrocyclic chelator. The core of its structure is the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) framework. In gadoteridol, one of the acetate (B1210297) arms of DOTA is modified into a 2-hydroxypropyl group. The ligand is octadentate, meaning it can form eight bonds to the central gadolinium(III) ion. d-nb.info These binding sites are provided by the four nitrogen atoms of the macrocyclic ring and the four oxygen atoms from the three carboxylate groups and the hydroxyl group of the 2-hydroxypropyl arm. This multi-point attachment securely encages the Gd(III) ion. nih.gov The rigid macrocyclic backbone of the ligand contributes significantly to the pre-organization of the binding sites, which is a key factor in the high stability of the resulting complex. mdpi.com

The coordination geometry of the Gd(III) complex with gadoteridol is typically a monocapped square antiprism (SAP). researchgate.net In this arrangement, the Gd(III) ion is coordinated to the eight donor atoms of the ligand and one water molecule, which occupies the ninth coordination site. This inner-sphere water molecule is crucial for the paramagnetic effect that enhances the relaxation of surrounding water protons, the fundamental principle behind its use in MRI.

Thermodynamic Stability Constants and Formation Kinetics of Lanthanide(III) Complexes

The thermodynamic stability of a gadolinium(III) complex is a measure of the strength of the bond between the metal ion and the ligand at equilibrium. It is typically expressed as the logarithm of the stability constant (log K). For macrocyclic chelates like gadoteridol, these values are generally high, indicating a strong affinity of the ligand for the Gd(III) ion. nih.govresearchgate.net High thermodynamic stability is a prerequisite for in vivo applications to minimize the release of toxic free Gd(III) ions. researchgate.netresearchgate.netnih.gov

The formation of the gadolinium(III)-gadoteridol complex is a multi-step process. The initial interaction involves the rapid formation of an intermediate complex where the Gd(III) ion is not yet fully encapsulated within the macrocyclic cavity. researchgate.net This is followed by a slower, pH-dependent rearrangement to form the final, thermodynamically stable complex. researchgate.net The rate of formation for macrocyclic complexes is generally slower than for linear chelates due to the rigidity of the macrocyclic ring, which requires a more specific conformational change to fully coordinate the metal ion. nih.gov

Kinetic Inertness and Demetallation Pathways of Macrocyclic Chelates

While thermodynamic stability describes the equilibrium state, kinetic inertness refers to the rate at which the complex dissociates. For medical applications, high kinetic inertness is arguably more critical than high thermodynamic stability because it determines the complex's resistance to dissociation under non-equilibrium physiological conditions. d-nb.infomdpi.com Macrocyclic chelates like gadoteridol exhibit significantly higher kinetic inertness compared to their linear counterparts. researchgate.netnih.gov

The dissociation, or demetallation, of the Gd(III)-gadoteridol complex is extremely slow, especially at physiological pH. researchgate.net The primary pathway for demetallation is acid-catalyzed dissociation. researchgate.net This means that in the presence of protons (lower pH), the rate of dissociation increases. However, even under acidic conditions, the dissociation half-life of macrocyclic complexes like gadoteridol remains substantial, highlighting their remarkable kinetic stability. nih.gov Transmetallation, where another endogenous metal ion like zinc (Zn²⁺) displaces the Gd(III) from the chelate, is another potential demetallation pathway. However, the high kinetic inertness of macrocyclic complexes makes them highly resistant to this process. rsc.org

Inner-Sphere Water Exchange Dynamics and Mechanisms (Iq, kex, ΔV‡)

The efficacy of a gadolinium-based contrast agent is directly related to the exchange of the inner-sphere water molecule with the bulk water in the surrounding environment. This exchange is characterized by several key parameters:

Hydration Number (q): This represents the number of water molecules directly coordinated to the Gd(III) ion. For gadoteridol, q is typically 1. acs.org

Water Exchange Rate (kex): This is the rate at which the inner-sphere water molecule is replaced by a water molecule from the bulk solvent. An optimal exchange rate is crucial for maximizing the relaxivity of the contrast agent.

Activation Volume (ΔV‡): This parameter provides insight into the mechanism of the water exchange process.

The water exchange in Gd(III)-DOTA-like complexes, including gadoteridol, has been extensively studied. The exchange process is thought to proceed through a dissociative or interchange-dissociative mechanism. rsc.orgmanchester.ac.uk The rigidity of the macrocyclic ligand and the specific coordination geometry (SAP vs. twisted square antiprism, TSAP) can influence the water exchange rate. researchgate.net For instance, a slightly longer bond between the gadolinium ion and the water molecule can lead to a faster exchange rate. researchgate.net

Chemical Stability and Degradation Mechanisms

Hydrolytic Stability of Des(2-Hydroxypropyl) Gadoteridol (B1662839) in Aqueous Solutions

Forced degradation studies on Gadoteridol have shown minimal degradation under hydrolytic conditions. pharmtech.compharmasm.com Specifically, less than 10% hydrolysis was observed after 5 days at 50°C across various pH levels. bracco.com The determined half-life under these stressed conditions was greater than 28 days, highlighting its robust nature. bracco.com Given that Des(2-Hydroxypropyl) Gadoteridol shares the same core macrocyclic structure, its hydrolytic stability is expected to be similarly high.

Table 1: Hydrolytic Stability of Gadoteridol (as a proxy for this compound)

| Condition | Duration | Extent of Hydrolysis | Estimated Half-Life | Source |

| 50°C, various pH levels | 5 days | < 10% | > 28 days | bracco.com |

Investigation of Chemical Degradation Pathways and Byproduct Identification

The degradation of gadolinium chelates can be initiated by various factors, including pH, temperature, and light. pharmtech.com For Gadoteridol, and by extension this compound, the primary degradation concern is the dissociation of the gadolinium ion from the chelate. However, due to its macrocyclic structure, this process is significantly hindered. nih.gov

Studies on Gadoteridol have not identified significant degradation byproducts under normal storage and use conditions. Even under the stress of high-intensity focused ultrasound (HIFU), a technique that combines thermal and mechanical stress, Gadoteridol formulations showed no significant degradation or release of free gadolinium or other by-products. nih.gov This suggests that the degradation pathways for both Gadoteridol and its impurity, this compound, are not easily triggered.

Potential degradation products would likely involve the free ligand (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid or its corresponding des(2-hydroxypropyl) version) and free gadolinium ions. However, the high stability of the macrocyclic structure makes the formation of these byproducts a rare event under typical conditions. mdpi.comnih.gov

Studies on Transmetallation Reactivity with Competing Metal Ions

Transmetallation, the displacement of the chelated gadolinium ion by other endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), is a critical aspect of the in vivo stability of gadolinium-based contrast agents. nih.gov Macrocyclic chelates like Gadoteridol exhibit a significantly lower propensity for transmetallation compared to their linear counterparts. nih.gov

In vitro studies have demonstrated that Gadoteridol is kinetically inert with respect to transmetallation with Zn²⁺ ions. nih.gov This high resistance to transmetallation is a key safety feature, as the release of free gadolinium in the body is associated with toxicity. It is reasonable to infer that this compound, sharing the same stable macrocyclic backbone, would also exhibit a high resistance to transmetallation. A comparative study showed that Gadoteridol is less sensitive to decomplexation in the presence of competing metals (Na⁺, Ca²⁺, Cu²⁺, Zn²⁺) compared to other chelates like Gd-DO3A. nih.gov

Table 2: Comparative Transmetallation Reactivity of Gadoteridol

| Competing Ion | Reactivity of Gadoteridol | Source |

| Zn²⁺ | Kinetically very inert | nih.gov |

| Na⁺, Ca²⁺, Cu²⁺, Zn²⁺ | Less sensitive to decomplexation than Gd-DO3A | nih.gov |

Long-Term Chemical Stability under Varied Storage Conditions

The long-term stability of a pharmaceutical compound and its impurities is crucial for ensuring its quality and safety over its shelf life. The recommended storage condition for Gadoteridol injection is at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F). bracco.comfda.gov It should also be protected from light and not be frozen. bracco.comfda.gov These conditions are designed to minimize any potential degradation over time.

While specific long-term stability data for this compound is not available, the stability of the parent drug product, ProHance® (Gadoteridol injection), provides an indication of its behavior. The product is known to be stable when stored according to the manufacturer's instructions. The pH of the Gadoteridol injection is maintained between 6.5 and 8.0, a range that contributes to its stability. fda.govjetir.org

Table 3: Recommended Storage Conditions for Gadoteridol

| Parameter | Condition | Source |

| Temperature | 25°C (excursions permitted to 15-30°C) | bracco.comfda.gov |

| Light | Protect from light | bracco.comfda.gov |

| Freezing | Do not freeze | bracco.comfda.gov |

| pH of Injection | 6.5 - 8.0 | fda.govjetir.org |

Advanced Analytical Methodologies for Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics (e.g., ¹H, ¹³C, ¹⁷O NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic organic molecules. However, its application to paramagnetic complexes like those of gadolinium(III) presents unique challenges. The Gd(III) ion possesses seven unpaired electrons, leading to significant paramagnetic relaxation enhancement (PRE), which causes extensive broadening of NMR signals for nuclei in close proximity. nih.gov This effect can render standard ¹H and ¹³C NMR spectra uninformative for direct structural assignment of the gadolinium complex itself.

Despite these challenges, NMR remains invaluable in several ways:

Ligand Characterization: High-resolution ¹H and ¹³C NMR are routinely used to confirm the structure of the chelating ligand, in this case, the Des(2-Hydroxypropyl) derivative of HP-DO3A, before its complexation with gadolinium.

Analysis of Analogues: To circumvent the issues with Gd(III), chemists often synthesize and analyze analogues using diamagnetic metal ions like La(III), Lu(III), or Y(III). These complexes are isostructural with the Gd(III) chelate, and their sharp NMR spectra provide detailed insights into the ligand's coordination environment and solution conformation.

Water Exchange Rate: ¹⁷O NMR spectroscopy is a specialized technique used to determine the exchange rate (kex) of the water molecule coordinated to the gadolinium ion with the bulk solvent. This parameter is a critical determinant of the relaxivity and efficacy of gadolinium-based agents. nih.gov

Paramagnetic Relaxation Enhancement (PRE) Studies: While direct signal observation is difficult, the PRE effect itself can be used as a tool. The influence of the Gd(III) center on the relaxation times (T1 and T2) of solvent protons is the very basis of its function as a contrast agent and can be measured to determine relaxivity. nih.govhillsdale.edu Solid-state ¹³C-NMR has been used to investigate the binding of gadolinium complexes to cellular components like lipid membranes by observing the reduction in peak heights for specific carbon atoms. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Impurity Profiling (e.g., ESI-MS)

Mass spectrometry is an indispensable tool for the characterization of gadolinium chelates, providing precise molecular weight determination and enabling the identification and quantification of impurities.

Molecular Weight Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing non-volatile, charged complexes like Des(2-Hydroxypropyl) Gadoteridol (B1662839). It allows for the accurate determination of the molecular mass of the intact chelate, confirming successful synthesis and complexation. nih.gov The characteristic isotopic pattern of gadolinium, which has several stable isotopes, provides a clear signature for identifying Gd-containing species in the mass spectrum.

Impurity Profiling: The manufacturing process of high-purity pharmaceuticals can introduce related substances and process impurities. veeprho.comrroij.com Des(2-Hydroxypropyl) Gadoteridol is itself a potential related compound to the active ingredient Gadoteridol. Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful for impurity profiling. biomedres.us These methods separate the main compound from its impurities chromatographically before they are detected and identified by the mass spectrometer. biomedres.usthermofisher.com ESI-MS has been successfully used for the speciation analysis of various gadolinium-based contrast agents in environmental and biological samples. nih.govacs.org

Below is a table summarizing the expected mass spectrometric information for this compound and its parent compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common MS Technique | Expected Observation |

| Gadoteridol | C₁₇H₂₉GdN₄O₇ | 558.69 | ESI-MS | [M+H]⁺, [M+Na]⁺ |

| This compound | C₁₄H₂₃GdN₄O₆ | 500.61 | ESI-MS | [M+H]⁺, [M+Na]⁺ |

Spectroscopic Techniques for Elucidating Electronic and Vibrational Properties (e.g., UV-Vis, IR, Luminescence Spectroscopy)

A variety of spectroscopic methods are employed to investigate the electronic structure and coordination environment of this compound.

UV-Vis Spectroscopy: While the Gd(III) ion itself does not have useful UV-Vis absorption bands, the organic ligand does. nih.gov UV-Vis spectroscopy can be used to monitor the complexation reaction. Changes in the absorption spectrum of the ligand upon addition of the Gd(III) ion can confirm the formation of the complex. sharif.edu This technique is also fundamental for quantitative analysis, such as in spectrophotometric titrations to determine complex stability. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule's functional groups. For gadolinium chelates, it is particularly useful for monitoring the coordination of the carboxylate groups to the metal ion. A shift in the stretching frequency of the carboxylate (COO⁻) bands upon complexation provides direct evidence of the metal-ligand bond formation. nih.gov

Luminescence Spectroscopy: Gadolinium(III) itself is not luminescent, but its lanthanide analogue, europium(III), is. By substituting Gd(III) with Eu(III) to create an analogous complex, luminescence spectroscopy can be used to determine the number of inner-sphere water molecules (q), a crucial parameter for relaxivity. rsc.org The luminescence lifetime of the Eu(III) ion is measured in both H₂O and D₂O. The difference in lifetimes is directly related to the number of O-H oscillators (from coordinated water molecules) that quench the luminescence, allowing for the calculation of q. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quality control of gadolinium-based agents. They are used to separate the main compound from any impurities, degradation products, or related substances like this compound.

Purity Assessment: HPLC is the standard method for determining the purity of the final compound. selleckchem.com Reversed-phase HPLC methods are commonly developed, often using a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. By separating all components in the sample, the method can accurately quantify the purity of the bulk substance and the levels of any impurities present. researchgate.net

Impurity Isolation: Preparative HPLC can be used to isolate sufficient quantities of impurities for full structural characterization by other techniques like NMR and MS. nih.gov

Speciation Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for separating highly polar compounds like gadolinium chelates. HILIC, often coupled with mass spectrometry (ICP-MS or ESI-MS), has been successfully applied to the speciation analysis of multiple gadolinium-based contrast agents in a single run. nih.govnih.govrsc.org This is critical for environmental monitoring and understanding the fate of these compounds after administration.

The table below outlines typical parameters for the HPLC analysis of gadolinium chelates.

| Technique | Column Type | Mobile Phase Example | Detection | Application |

| Reversed-Phase HPLC | C18 | 10 mM Ammonium Acetate (B1210297), Acetonitrile/Water Gradient | UV, ICP-MS, ESI-MS | Purity testing, Speciation analysis researchgate.net |

| HILIC | Amide or Silica-based | High Acetonitrile, Aqueous Ammonium Acetate Buffer | ICP-MS, ESI-MS | Separation of multiple polar GBCAs nih.gov |

Potentiometric and Spectrophotometric Titrations for Complexation Strength Determination

The thermodynamic stability and kinetic inertness of a gadolinium chelate are paramount. These properties ensure that the toxic free Gd(III) ion does not dissociate from the ligand in vivo. Potentiometric and spectrophotometric titrations are the classical methods used to quantify this stability.

Potentiometric Titrations: This technique is used to determine the protonation constants of the ligand and the stability constant of the gadolinium complex (log KGdL). nih.gov A solution of the ligand is titrated with a strong base in the absence and presence of the Gd(III) ion. The resulting pH curves are analyzed to calculate how strongly the ligand binds to protons and, subsequently, to the gadolinium ion. nih.govresearchgate.net These titrations can also be performed in the presence of endogenous competing metal ions like Zn²⁺ and Cu²⁺ to assess the selectivity of the ligand for gadolinium. nih.gov

Spectrophotometric Titrations: This method is often used to determine the conditional stability constant (log K' or pGd), which describes the stability under specific conditions (e.g., pH 7.4). rsc.org A competing ligand that forms a colored complex with Gd(III) is used as an indicator. The chelate of interest, such as this compound, is added to the solution, and it competes for the Gd(III) ion. The resulting change in absorbance is measured and used to calculate the stability of the complex being studied. rsc.org For macrocyclic ligands like derivatives of DOTA, the stability is typically very high, reflecting their exceptional ability to remain intact. nih.gov

The table below shows representative stability constants for related macrocyclic gadolinium complexes.

| Complex | Log KGdL | Conditional Stability (pGd) | Key Structural Feature |

| Gd-DOTA | ~24.7-25.8 | ~19.3 | Macrocyclic, Octadentate Ligand |

| Gd-HP-DO3A (Gadoteridol) | ~23.8 | ~17.0 | Macrocyclic, Heptadentate Ligand + Hydroxypropyl arm |

| Gd-DO3A | ~21.0 | ~14.5 | Macrocyclic, Heptadentate Ligand nih.gov |

Computational Chemistry and Theoretical Modeling of Macrocyclic Gadolinium Iii Chelates

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental for elucidating the intricate details of the electronic structure and the nature of the bonding between the gadolinium(III) ion and the coordinating atoms of the ligand. These calculations, often employing Density Functional Theory (DFT), can predict geometric parameters, vibrational frequencies, and the distribution of electron density within the molecule.

For macrocyclic Gd(III) complexes, QM calculations help in understanding the nature of the Gd-N and Gd-O bonds. These studies can quantify the degree of covalent versus ionic character in these bonds, which is crucial for assessing the stability of the chelate. The electronic structure calculations also provide insights into the magnetic properties of the complex, which are central to its function as an MRI contrast agent.

Key Research Findings:

Studies on similar Gd(III) chelates have shown that the coordination of the ligand to the gadolinium ion involves a complex interplay of electrostatic and orbital interactions.

QM calculations can be used to analyze the charge distribution within the chelate, identifying regions that are susceptible to interaction with solvent molecules or biological macromolecules.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Solution Behavior

A key aspect studied with MD simulations is the residence time of the water molecule coordinated to the gadolinium ion, as this is a critical parameter affecting relaxivity. researchgate.net Additionally, MD simulations can reveal the flexibility of the chelate, the dynamics of the pendant arms, and the structure of the hydration shells around the complex. researchgate.net For Des(2-Hydroxypropyl) Gadoteridol (B1662839), MD simulations could predict how the structural change influences its interaction with water molecules and its rotational dynamics in solution, both of which are key determinants of its relaxivity.

Table 1: Example Parameters from Molecular Dynamics Simulations of Gd(III) Chelates

| Parameter | Description | Typical Value Range for DOTA-like Chelates |

| Gd-O(water) distance | The average distance between the gadolinium ion and the oxygen of the coordinated water molecule. | 2.4 - 2.6 Å |

| Water Residence Time (τm) | The average time a coordinated water molecule stays bound to the gadolinium ion. | 100 - 1000 ns |

| Rotational Correlation Time (τR) | The time it takes for the molecule to rotate by one radian, influencing relaxivity. | 50 - 150 ps |

Prediction of Ligand Conformations and Isomer Distributions

Macrocyclic ligands like the one in Des(2-Hydroxypropyl) Gadoteridol can exist in multiple conformations and isomeric forms. Computational methods are employed to predict the most stable conformations and the distribution of different isomers in solution. nih.govdtu.dk This is important because the specific conformation of the chelate can significantly impact its stability and relaxivity.

Key Research Findings:

Computational models have been successful in predicting the relative energies of different isomers of DOTA-like chelates, which correlate with their experimentally observed populations.

The presence of substituents on the macrocycle or pendant arms can shift the equilibrium between different conformations, a phenomenon that can be explored using computational predictions. nih.gov

In Silico Design Principles for Modulating Chelate Stability and Water Exchange

In silico methods are increasingly used to guide the design of new gadolinium chelates with improved properties. elsevierpure.com By systematically modifying the structure of a ligand in a computational model, researchers can predict how these changes will affect chelate stability and the rate of water exchange. This rational design approach is more efficient than traditional trial-and-error synthesis.

For instance, computational models can be used to introduce specific functional groups to the ligand scaffold to enhance its rigidity, which can lead to higher thermodynamic stability and kinetic inertness. Similarly, the electronic and steric properties of the ligand can be tuned to optimize the water exchange rate for improved relaxivity. These design principles are directly applicable to understanding how a modification, such as the absence of the 2-hydroxypropyl group in this compound, might alter the parent molecule's properties.

Table 2: In Silico Design Strategies and Their Predicted Effects

| Design Strategy | Predicted Effect | Rationale |

| Increasing ligand pre-organization | Higher thermodynamic stability | Reduces the entropic penalty of chelation. |

| Modifying the electronics of pendant arms | Modulated water exchange rate | Alters the Lewis acidity of the Gd(III) ion. |

| Introducing bulky substituents | Slower rotational tumbling | Can lead to increased relaxivity. |

Application of Machine Learning and High-Throughput Virtual Screening in Ligand Optimization

More recently, machine learning (ML) and high-throughput virtual screening (HTVS) have emerged as powerful tools for accelerating the optimization of ligands for gadolinium chelates. youtube.com These data-driven approaches can screen vast chemical libraries to identify promising new ligand candidates with desired properties.

ML models can be trained on existing data from experimental studies and computational simulations to predict properties such as chelate stability, relaxivity, and toxicity. youtube.com This allows for the rapid evaluation of a large number of potential ligands without the need for extensive laboratory work. HTVS can then be used to dock these candidate ligands to the gadolinium ion and score their potential binding affinity and stability. While the direct application to this compound is not documented, these methods are at the forefront of designing new, safer, and more effective MRI contrast agents. youtube.com

Key Applications:

Quantitative Structure-Property Relationship (QSPR) models: ML algorithms can be used to build QSPR models that correlate the structural features of ligands with their observed properties.

Generative models: Advanced ML techniques can be used to generate novel ligand structures that are optimized for specific properties.

Virtual Screening Cascades: HTVS can be integrated into a multi-step screening process to efficiently narrow down a large library of compounds to a small number of high-potential candidates for further investigation.

Q & A

Q. What is the structural distinction between Gadoteridol and Des(2-Hydroxypropyl) Gadoteridol?

this compound is a derivative of Gadoteridol (C₁₇H₂₉GdN₄O₇) lacking the 2-hydroxypropyl substituent on the tetraazacyclododecane macrocycle. This results in a molecular formula of C₁₄H₂₃GdN₄O₆ and a reduced molecular weight (558.68 → ~495.5 g/mol). The absence of this group alters steric and coordination properties, potentially impacting chelation stability .

Q. Which analytical methods are critical for characterizing this compound during synthesis?

High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) is essential for detecting this compound as an impurity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural changes, particularly the absence of proton signals from the 2-hydroxypropyl group (~1.2–3.5 ppm). Quantitative elemental analysis for gadolinium content (e.g., ICP-MS) ensures stoichiometric integrity .

Q. How is this compound synthesized from Gadoteridol?

The synthesis involves decomplexation of Gadoteridol using agents like EDTA or DTPA to remove gadolinium, yielding the free ligand (butrol). Subsequent purification via ion-exchange chromatography isolates the Des(2-Hydroxypropyl) intermediate. Recomplexation with gadolinium salts under controlled pH (4.5–5.5) and temperature (60–80°C) yields the final product .

Advanced Research Questions

Q. What methodological challenges arise when comparing the thermodynamic stability of this compound to macrocyclic GBCAs?

Stability assays require:

- Competitive ligand studies : Incubating the complex with excess Fe³⁺/Zn²⁺ at physiological pH (7.4) and monitoring gadolinium release via fluorescence probes (e.g., Arsenazo III).

- Kinetic stability analysis : Measuring dissociation rates under acidic conditions (pH 1–3) to simulate lysosomal environments. Des(2-Hydroxypropyl) derivatives may exhibit reduced stability due to fewer donor atoms, increasing gadolinium retention risks .

Q. How do intraindividual crossover studies design protocols to evaluate this compound’s MRI efficacy?

Key considerations include:

- Dose standardization : Equimolar dosing (e.g., 0.1 mmol/kg) to isolate structural effects.

- Quantitative enhancement analysis (QEA) : Using voxel-wise normalization and Bland-Altman plots to compare signal intensity ratios (e.g., tumor-to-background).

- Statistical power : Sample sizes ≥27 patients (as in prior gadoteridol-gadobutrol studies) to detect <5% differences in enhancement .

Q. What preclinical models best assess gadolinium retention for this compound?

- Rodent models : Serial T1-weighted MRI over 30–90 days post-injection, with histopathological analysis of brain tissues (e.g., dentate nucleus).

- Quantitative methods : Inductively coupled plasma mass spectrometry (ICP-MS) to measure gadolinium concentrations in tissues.

- Comparative controls : Co-administration with linear agents (e.g., gadodiamide) to benchmark retention levels .

Q. How can researchers resolve contradictions in reported contrast efficacy between Des(2-Hydroxypropyl) derivatives and parent compounds?

Contradictions arise from:

- Dose variations : Ensure molar equivalence and standardized imaging protocols (e.g., 3T MRI, identical sequence parameters).

- ROI selection : Use automated segmentation tools to minimize bias in lesion delineation.

- Meta-analysis : Pool data from crossover studies (e.g., Spearman rank correlation for QEA vs. visual assessments) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.